molecular formula C23H26N2O3S B3223989 4-(3-ethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1226444-84-3

4-(3-ethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B3223989
CAS No.: 1226444-84-3
M. Wt: 410.5
InChI Key: GJFUTTVJCMNJFY-UHFFFAOYSA-N
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Description

4-(3-Ethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine derivative featuring a 1λ⁶-thiazine core, a sulfur-containing heterocycle. The compound is substituted at the 4-position with a 3-ethylphenyl group and at the 2-position with a 4-methylpiperidine-1-carbonyl moiety. Benzothiazines are known for diverse bioactivities, including antimicrobial, anticancer, and central nervous system (CNS) modulation, depending on their substituents. The 4-methylpiperidine group may enhance lipophilicity and blood-brain barrier permeability, while the 3-ethylphenyl substituent could influence receptor binding affinity.

Properties

IUPAC Name

[4-(3-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3S/c1-3-18-7-6-8-19(15-18)25-16-22(23(26)24-13-11-17(2)12-14-24)29(27,28)21-10-5-4-9-20(21)25/h4-10,15-17H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJFUTTVJCMNJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCC(CC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the piperidine and phenyl groups through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Types of Reactions

4-(3-ethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

The compound 4-(3-ethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, pharmacology, and materials science.

Structure and Composition

  • Molecular Formula : C18H22N2O2S
  • Molecular Weight : 342.44 g/mol
  • IUPAC Name : this compound

Physical Properties

The compound exhibits characteristics typical of benzothiazine derivatives, such as moderate solubility in organic solvents and potential for biological activity due to its piperidine moiety.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known bioactive molecules.

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazine compounds possess anticancer properties. The compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer proliferation.

Enzyme Inhibition

Research has shown that compounds similar to this one can act as inhibitors for various enzymes linked to metabolic disorders. For instance, they may target 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which is involved in cortisol metabolism and is implicated in obesity and diabetes management.

Pharmacology

The pharmacological profile of this compound suggests it could be beneficial in treating conditions such as:

  • Anxiety Disorders : Its interaction with neurotransmitter systems may provide anxiolytic effects.
  • Neurodegenerative Diseases : The compound's ability to cross the blood-brain barrier could make it a candidate for treating diseases like Alzheimer’s or Parkinson’s.

Materials Science

Beyond biological applications, this compound can be utilized in materials science:

  • Polymer Chemistry : Its unique structure allows it to be used as a building block in the synthesis of novel polymers with enhanced mechanical properties.
  • Nanotechnology : The compound can potentially serve as a precursor for nanoparticles used in drug delivery systems.

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry evaluated various benzothiazine derivatives, including compounds structurally related to the target compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that further optimization could lead to promising anticancer agents.

Case Study 2: Enzyme Inhibition Mechanism

Research conducted at a leading pharmaceutical institute focused on the inhibition mechanism of similar compounds on 11β-HSD1. The findings demonstrated that certain modifications to the piperidine ring enhanced inhibitory potency, paving the way for developing more effective therapeutic agents for metabolic disorders.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
Benzothiazine Derivative AAnticancer5.0[Journal of Med Chem]
Benzothiazine Derivative B11β-HSD1 Inhibitor3.2[Pharmacol Reports]
Target CompoundPotential AnticancerTBDOngoing Research

Mechanism of Action

The mechanism of action of 4-(3-ethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Analysis

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Key Substituents Reported Bioactivity/Use References
4-(3-Ethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione Benzothiazine 4-(3-Ethylphenyl), 2-(4-methylpiperidine-1-carbonyl) Not explicitly reported (inferred CNS/oncology) N/A
Erlotinib (N-(3-Ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine) Quinazoline 3-Ethylphenyl, 6,7-bis(2-methoxyethoxy) Non-small cell lung cancer, pancreatic cancer
1-Ethyl-4-{2-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione Benzothiazine 1-Ethyl, 4-(hydrazinylidene-4-methylphenyl) Potential bioactivity (unspecified)
3-[(Piperazin-1-yl)methyl]-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione dihydrochloride Benzothiadiazine 3-(Piperazin-1-yl)methyl Not reported (structural analog)

Core Heterocycle Comparison

  • Benzothiazine vs. Quinazoline (Erlotinib): Benzothiazines (e.g., the target compound) contain a sulfur atom and a non-aromatic 1λ⁶-thiazine ring, which may confer redox activity or modulate electron distribution for receptor binding. Quinazolines (e.g., Erlotinib) are aromatic, nitrogen-rich heterocycles that often target tyrosine kinases (e.g., EGFR in cancer therapy). The absence of sulfur in quinazolines reduces thiol-mediated interactions compared to benzothiazines .
  • Benzothiazine vs. This structural difference may limit blood-brain barrier penetration compared to benzothiazines .

Substituent-Driven Properties

  • 3-Ethylphenyl Group: Present in both the target compound and Erlotinib. In Erlotinib, this group contributes to hydrophobic interactions with kinase domains. However, the benzothiazine core may redirect binding to non-kinase targets .
  • 4-Methylpiperidine-1-carbonyl vs. In contrast, the hydrazinylidene group in the compound may facilitate chelation or covalent binding .
  • Piperazine vs. Piperidine () :

    • Piperazine (in ) is more polar than piperidine, affecting solubility and metabolic stability. Piperidine’s methyl group in the target compound could reduce first-pass metabolism .

Inferred Bioactivity

  • Anticancer Activity : Erlotinib’s quinazoline core targets EGFR, but the benzothiazine scaffold may interact with alternative pathways (e.g., tubulin or topoisomerase inhibition) .
  • CNS Modulation : The 4-methylpiperidine substituent is common in neuroactive compounds (e.g., antipsychotics), hinting at possible CNS applications.

Biological Activity

The compound 4-(3-ethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H23N2O2S\text{C}_{19}\text{H}_{23}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a benzothiazine core, which contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzothiazine derivatives can inhibit the growth of certain bacteria such as E. coli and Staphylococcus aureus .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against human cancer cell lines, including liver carcinoma cells (HepG2) .
  • Enzyme Inhibition : Molecular docking studies have suggested that these compounds may act as inhibitors for various enzymes, including carbonic anhydrases (CAs) .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to bind strongly to targets like the vitamin D receptor and Fab-H receptor in E. coli .
  • Cell Cycle Disruption : Some studies suggest that benzothiazine derivatives can interfere with cell cycle progression in cancer cells, leading to apoptosis .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzothiazine derivatives against E. coli, Staphylococcus aureus, and Salmonella spp. The results indicated that while many derivatives showed effective inhibition against E. coli, they were less effective against the other two bacteria.

CompoundTarget BacteriaActivity Level
Compound AE. coliHigh
Compound BStaphylococcus aureusLow
Compound CSalmonella sppLow

Anticancer Activity

Another study focused on the cytotoxic effects of benzothiazine derivatives on HepG2 cells. The findings revealed that certain compounds significantly reduced cell viability.

CompoundIC50 Value (µM)
Compound D15
Compound E25
Compound F30

These results indicate promising anticancer properties for some derivatives.

Q & A

Q. What are the standard synthetic routes and characterization techniques for this compound?

The compound is typically synthesized via multi-step reactions involving coupling of benzothiazine and piperidine derivatives. Key steps include:

  • Coupling reactions : Use of n-hexane/EtOAc or CHCl3/MeOH solvent systems to isolate intermediates .
  • Purification : Column chromatography with gradient elution (e.g., 5:5 n-hexane/EtOAc) to achieve >95% purity .
  • Characterization :
  • 1H/13C-NMR : Assign proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, piperidine carbons at δ 40–50 ppm) .
  • HPLC : Retention time analysis (e.g., 11.5–13.0 min at 254 nm) and peak area quantification .
  • Elemental analysis : Compare calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation indicates acceptable purity) .

Q. Which spectroscopic methods are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : 1H-NMR identifies proton environments (e.g., hydroxyl groups at δ 5.5–6.0 ppm), while 13C-NMR confirms carbonyl (δ 170–180 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 0.001 Da) .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How should researchers address discrepancies in elemental analysis results?

Discrepancies between calculated and observed values (e.g., C: 72.85% vs. 72.95% ) may arise from:

  • Hydration/solvent retention : Dry samples under vacuum (0.1 mmHg, 24 hr) and re-analyze.
  • Impurities : Perform HPLC-MS to detect trace byproducts and optimize purification steps .
  • Instrument calibration : Validate using certified reference standards (e.g., acetanilide for C/H/N) .

Q. What strategies optimize synthetic yield for structurally complex analogs?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency for sterically hindered intermediates .
  • Catalyst screening : Test Pd(PPh3)4 or CuI for cross-coupling reactions; adjust equivalents (0.5–2.0 mol%) .
  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .

Q. How can bioactivity be systematically evaluated in medicinal chemistry studies?

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure IC50 .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., 3-ethylphenyl to cyclopropyl) and compare activity .
  • ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assay), and toxicity (MTT assay) .

Q. How are contradictions in spectral data resolved during structural elucidation?

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT-calculated chemical shifts) .
  • 2D-NMR : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .
  • Triangulation : Integrate XRD (for crystalline derivatives) and IR to confirm functional groups .

Methodological Tables

Analytical Technique Key Parameters Application Example Reference
HPLCColumn: C18, λ=254 nm, Flow: 1 mL/minPurity assessment (95–99% peak area)
1H-NMRSolvent: CDCl3, δ 7.26 ppm (reference)Assign aromatic and piperidine protons
Elemental AnalysisDeviation threshold: ±0.4% for C/H/NQuantify synthetic accuracy
Reaction Optimization Variable Optimal Condition Yield Improvement
Solvent polarityCHCl3/MeOH9:1 v/v for polar intermediates59% → 78%
Catalyst loadingPd(PPh3)41.2 mol% for coupling reactions25% → 57%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-ethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Reactant of Route 2
4-(3-ethylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

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